
2,3-Dihydroxypropyl acrylate
Overview
Description
2,3-Dihydroxypropyl acrylate (C₆H₁₀O₄) is a bifunctional monomer containing both an acrylate group and two hydroxyl (–OH) groups on adjacent carbon atoms. It is commonly synthesized as part of a glycerol monoacrylate (GMA) mixture, comprising 70% this compound and 30% its structural isomer, 1,3-dihydroxypropyl acrylate . This mixture exhibits water solubility, enabling its use in aqueous processing systems, and the dual hydroxyl groups eliminate the need for external crosslinking agents in polymerization reactions . Applications span advanced ceramics (as a binder in moldable slurries), flexible polymers, and biomedical materials due to its unique reactivity and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl acrylate can be synthesized through the esterification of acrylic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions at the hydroxyl groups.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Polymer Synthesis
DHPA is extensively used in the synthesis of hydrophilic polymers and hydrogels. These materials are crucial for applications in:
- Drug delivery systems : Hydrogels made from DHPA exhibit controlled release capabilities, making them suitable for therapeutic applications.
- Wound healing : The biocompatibility of DHPA-based polymers supports their use in medical dressings.
- Tissue engineering : Its hydrophilic nature enhances cell adhesion and proliferation in engineered tissues.
Biocompatibility Studies
Due to its favorable biocompatibility profile, DHPA is investigated for developing materials intended for biomedical applications. Its properties allow for minimal adverse reactions when used in contact with biological tissues.
Thermoresponsive Polymers
Research indicates that polymers derived from DHPA exhibit thermoresponsive behavior. This characteristic is beneficial for applications requiring temperature-sensitive drug release systems, allowing for controlled therapeutic agent delivery based on body temperature changes.
Cell Detachment Applications
DHPA has been explored for its potential in bioengineering, particularly in facilitating cell detachment from culture surfaces without damaging the cells. This property is advantageous in tissue engineering and regenerative medicine.
Pharmaceutical Potential
DHPA has shown promise in pharmaceutical applications, particularly in developing drug delivery systems targeting diseases such as cancer and cardiovascular disorders. Its ability to participate in free radical polymerization enhances its utility in creating effective drug carriers.
Antimicrobial Activity
Studies have demonstrated that DHPA exhibits antimicrobial properties against various bacterial strains. This characteristic suggests its potential use as an antimicrobial agent in medical devices and coatings.
Case Studies
- Polymerization Studies :
-
Hydrogel Formation :
- Research on hydrogels formed from DHPA indicated that increasing its concentration reduces water volatility, which is critical for applications requiring moisture retention .
-
Antimicrobial Efficacy :
- In vitro studies showed that DHPA-based hydrogels significantly reduced bacterial viability by over 90% against several pathogens, highlighting their potential as effective antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl acrylate in its applications is primarily based on its ability to form polymers and hydrogels. The hydroxyl groups allow for crosslinking, which is essential for the formation of hydrogels. These hydrogels can encapsulate drugs or other therapeutic agents and release them in a controlled manner. The acrylate group provides the reactivity needed for polymerization and copolymerization reactions.
Comparison with Similar Compounds
Structural Isomer: 1,3-Dihydroxypropyl Acrylate
1,3-Dihydroxypropyl acrylate shares the same molecular formula (C₆H₁₀O₄) as 2,3-dihydroxypropyl acrylate but differs in hydroxyl group positioning. While both isomers contribute to the water solubility and self-crosslinking properties of glycerol monoacrylate (GMA), the 2,3-isomer dominates (70% in GMA) due to steric and synthetic preferences. The spatial arrangement of hydroxyl groups in this compound enhances hydrogen bonding and polymer network rigidity compared to the 1,3-isomer, which may yield less ordered structures .
Property | This compound | 1,3-Dihydroxypropyl Acrylate |
---|---|---|
Hydroxyl Group Position | C2 and C3 | C1 and C3 |
Proportion in GMA | 70% | 30% |
Hydrogen Bonding | Stronger (adjacent –OH groups) | Weaker (distal –OH groups) |
Polymer Rigidity | Higher | Lower |
Methacrylate Analog: 2,3-Dihydroxypropyl Methacrylate (DHPMA)
Replacing the acrylate group with methacrylate (DHPMA, C₇H₁₂O₄) introduces a methyl group, altering polymerization kinetics and material properties. DHPMA forms more stable radicals during polymerization, leading to slower reaction rates and enhanced thermal stability compared to the acrylate counterpart. It is utilized in self-healing vitrimers for triboelectric nanogenerators, where dynamic bond exchange enables flexibility and recyclability .
Property | This compound | 2,3-Dihydroxypropyl Methacrylate (DHPMA) |
---|---|---|
Reactive Group | Acrylate (C=C) | Methacrylate (C=C with methyl group) |
Water Solubility | Yes | No |
Key Application | Ceramic slurries, hydrogels | Vitrimers, medical device coatings |
Market Growth (2023–2033) | N/A | 5.7% CAGR (reaching $428.6M by 2033) |
Bis(2,3-Dihydroxypropyl)ether Dicarbonate
This derivative, synthesized from diglycerol, contains cyclic carbonate groups instead of acrylate functionalities. It serves as a monomer for poly(hydroxyurethanes) via solvent-free reactions with diamines, emphasizing sustainability . Unlike this compound, it lacks unsaturated bonds but offers high crosslinking efficiency and biocompatibility for eco-friendly polymers .
Property | This compound | Bis(2,3-Dihydroxypropyl)ether Dicarbonate |
---|---|---|
Functional Groups | Acrylate, –OH | Cyclic carbonate, ether |
Reactivity | Radical polymerization | Step-growth polymerization |
Sustainability | Moderate | High (solvent-free synthesis) |
Biological Activity
2,3-Dihydroxypropyl acrylate (DHPA), with the chemical formula and CAS number 10095-20-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and material sciences. This article presents a detailed examination of the biological activity of DHPA, including its synthesis, applications, and relevant research findings.
This compound is synthesized through the reaction of acryloyl chloride with glycerol derivatives under controlled conditions. The synthesis pathway typically involves the acid hydrolysis of isopropyl acrylate to yield DHPA. This compound serves as an important monomer in the production of hydrogels and polymers due to its ability to form cross-linked structures upon polymerization .
Biological Applications
Pharmaceutical Potential:
DHPA has shown promise in various therapeutic applications. Its derivatives are being explored for their potential use in treating conditions such as cancer and cardiovascular diseases. The compound's ability to participate in free radical polymerization makes it suitable for creating drug delivery systems that can release therapeutic agents in a controlled manner .
Antimicrobial Activity:
Research indicates that DHPA exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent in medical applications .
Case Studies and Experimental Data
-
Polymerization Studies :
A study investigating the free radical polymerization of DHPA revealed that it has favorable kinetic properties compared to other acrylates. The polymerization was carried out in water-dioxane solutions, showing high conversion rates and stability of the resulting polymers . -
Hydrogel Formation :
DHPA is a key component in the synthesis of hydrogels. Research on hydrogels formed from DHPA indicated that increasing its concentration decreases water volatility, which is crucial for applications requiring moisture retention . -
Antimicrobial Efficacy :
In vitro studies have shown that DHPA exhibits significant antimicrobial activity against various pathogens. For instance, one study reported a reduction in bacterial viability by over 90% when exposed to DHPA-based hydrogels .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 2,3-Dihydroxypropyl acrylate?
- Methodological Answer : Synthesis can be achieved via solvent-free microwave-assisted esterification (200–400 W power range) for derivatives like decanoate, ensuring rapid and efficient reaction kinetics . For polymerization, in-situ methods in aqueous ceramic slurries are effective due to the compound’s water solubility and dual hydroxyl groups, which eliminate the need for crosslinking agents .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for industry-specific guidelines: use PPE (gloves, goggles), ensure ventilation to avoid inhalation, and store in cool, dry conditions away from oxidizers. Emergency measures include rinsing exposed skin with water and seeking medical attention for respiratory irritation .
Q. How can researchers purify this compound homopolymers?
- Methodological Answer : Dialysis at elevated temperatures (e.g., 50°C) effectively removes residual monomers and initiators. Membrane selection (e.g., molecular weight cutoff) should align with the polymer’s hydrodynamic radius .
Q. What analytical techniques are essential for characterizing this compound-based polymers?
- Methodological Answer : Use size exclusion chromatography (SEC) for molecular weight distribution, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) to analyze thermal transitions like glass transition temperatures (Tg) .
Advanced Research Questions
Q. How do structural isomers (e.g., 2,3- vs. 1,3-dihydroxypropyl acrylate) influence polymerization dynamics and material properties?
- Methodological Answer : Isomeric differences alter hydrogen-bonding networks and steric effects. For example, 2,3-isomers exhibit unique dynamic crossover behavior in supercooled mixtures, detectable via dielectric spectroscopy. Comparative studies using rheology and small-angle X-ray scattering (SAXS) can quantify phase separation and viscosity profiles .
Q. What strategies optimize amphiphilic copolymer design using this compound?
- Methodological Answer : Atom Transfer Radical Polymerization (ATRP) with hydrophobic monomers (e.g., lauryl acrylate) enables precise control over block copolymer architecture. Post-polymerization functionalization (e.g., esterification of hydroxyl groups) enhances amphiphilicity. Characterize micellization behavior using dynamic light scattering (DLS) .
Q. How do hydroxyl groups in this compound affect reactivity in crosslinked systems?
- Methodological Answer : The hydroxyl groups participate in hydrogen bonding and covalent crosslinking (e.g., with diisocyanates). Swelling experiments in polar solvents and FTIR analysis of hydrogen-bonding interactions can elucidate network density and mechanical stability .
Q. What challenges arise in controlled radical polymerization of this compound?
- Methodological Answer : Oxygen inhibition and side reactions (e.g., chain transfer) require stringent inert atmospheres and optimized initiator-to-monomer ratios. Copper-based catalysts in ATRP improve control over polydispersity (PDI < 1.3) .
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer : Standardize microwave power settings and reaction times for solvent-free syntheses. Real-time monitoring via FTIR or Raman spectroscopy ensures consistent conversion rates .
Q. What pharmacological mechanisms are associated with this compound derivatives?
- Methodological Answer : Derivatives like 2,3-dihydroxypropyl decanoate show antiadipogenic activity in 3T3-L1 cell lines. Investigate lipid metabolism pathways using gene expression profiling (e.g., PPAR-γ modulation) and assess cytochrome P450 interactions to evaluate drug compatibility .
Properties
IUPAC Name |
2,3-dihydroxypropyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUOLBODXJOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905858 | |
Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-20-2 | |
Record name | 2,3-Dihydroxypropyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10095-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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